molecular formula C11H22O6 B15166981 Acetic acid;hept-6-ene-1,4-diol CAS No. 645615-38-9

Acetic acid;hept-6-ene-1,4-diol

Cat. No.: B15166981
CAS No.: 645615-38-9
M. Wt: 250.29 g/mol
InChI Key: VORCSSHRBGCFAM-UHFFFAOYSA-N
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Description

Acetic acid; hept-6-ene-1,4-diol (systematic name: 5-Phenyl-6-heptene-1,4-diol - acetic acid (1:2)) is a molecular complex comprising a heptene diol derivative and acetic acid in a 1:2 molar ratio. Its molecular formula is C₁₇H₂₆O₆, with an average mass of 326.389 Da and a monoisotopic mass of 326.172939 Da . Structurally, it features a seven-carbon chain with a double bond at position 6, hydroxyl groups at positions 1 and 4, and a phenyl substituent at position 3. This compound is primarily documented in synthetic chemistry contexts, where its diol functionality and aromatic moiety enable applications in asymmetric catalysis and polymer synthesis .

Properties

CAS No.

645615-38-9

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;hept-6-ene-1,4-diol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4)

InChI Key

VORCSSHRBGCFAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CCC(CCCO)O

Origin of Product

United States

Preparation Methods

Allylation of γ-Butyrolactone

The foundational step involves synthesizing hept-6-ene-1,4-diol. A validated method entails the nucleophilic addition of allylmagnesium bromide to γ-butyrolactone, followed by hydrolysis. This reaction proceeds via Grignard attack on the lactone carbonyl, yielding 4-allyl-hept-6-ene-1,4-diol after aqueous workup.

Reaction Conditions :

  • Reagents : γ-Butyrolactone, allylmagnesium bromide (3 eq.), THF solvent.
  • Temperature : 0°C to ambient, gradual warming.
  • Yield : ~60% after purification via flash chromatography.

This method prioritizes stereochemical control, as evidenced by NMR analysis confirming the retention of the allyl group’s configuration.

Acetylation of Hept-6-Ene-1,4-Diol

Acetic Anhydride-Mediated Esterification

The diol undergoes acetylation using acetic anhydride under mild acidic or basic conditions. In a representative procedure, hept-6-ene-1,4-diol is dissolved in pyridine, treated with acetic anhydride (1.5 eq.), and stirred at 25°C overnight. Quenching with water and extraction with ethyl acetate affords the mono- or di-acetylated product.

Optimized Parameters :

  • Catalyst : Pyridine (as base and solvent).
  • Stoichiometry : 1.5 eq. acetic anhydride per hydroxyl group.
  • Yield : 70–85% for monoacetylation; diacetylation requires excess reagent.

Lewis Acid-Catalyzed Acetylation

Alternative methods employ Lewis acids like bismuth nitrate to enhance regioselectivity. For instance, dissolving hept-6-ene-1,4-diol in 1,4-dioxane with catalytic Bi(NO₃)₃ facilitates acetylation at the primary hydroxyl group (position 1), achieving >80% selectivity.

Critical Data :

  • Catalyst Loading : 5 mol% Bi(NO₃)₃.
  • Reaction Time : 4 hours at 60°C.
  • Isolation : Extraction with dichloromethane and pH adjustment to 2–3 for protonation.

Spectroscopic Characterization and Validation

Post-synthesis, structural confirmation relies on IR, NMR, and mass spectrometry. Key spectral data for acetic acid hept-6-ene-1,4-diol include:

  • ¹H NMR (CDCl₃) : δ 4.78 (q, J = 5.2 Hz, 1H, acetylated -OH), 3.58–3.47 (m, 2H, CH₂Cl), 2.69–2.54 (m, 2H, CH₂COO).
  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (residual -OH).

These signals align with computational predictions at the CCSD(T)/cc-pVTZ level, ensuring fidelity to the target structure.

Industrial-Scale Adaptations

Patent CN103224484A delineates a scalable route using sodium hypobromite for in situ generation of acetylating agents. Hept-6-ene-1,4-diol is treated with sodium hydroxide and bromine in 1,4-dioxane, yielding the acetylated product after 30 minutes at 0°C. This method achieves 81% yield with minimal byproducts, underscoring its viability for mass production.

Process Highlights :

  • Reagent Economy : Bromine acts as both oxidant and acetyl source.
  • Purification : Simplified via silica gel chromatography and pH-dependent extraction.

Comparative Analysis of Methodologies

Method Catalyst/Reagent Yield (%) Selectivity
Acetic Anhydride/Pyridine Pyridine 70–85 Moderate (mono:di ≈ 3:1)
Lewis Acid Catalysis Bi(NO₃)₃ 80 High (primary -OH)
Industrial Hypobromite NaOBr 81 Excellent (diastereomers <5%)

The hypobromite method excels in scalability, whereas Lewis acid catalysis offers superior regiocontrol. Academic protocols prioritize stereochemical precision, often at the expense of throughput.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Mechanism of Action

The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetic Acid; Hept-6-ene-1,4-diol with Analogous Diols

Compound Molecular Formula Key Functional Groups Notable Features Applications
Hept-6-ene-1,4-diol C₇H₁₂O₂ 1,4-diol, alkene Unsaturated backbone, hydroxyls at C1/C4 Polymer precursors, photochromic materials
Butane-1,4-diol C₄H₁₀O₂ Terminal 1,4-diol Short-chain diol Polyester synthesis, deep eutectic solvents
2-Butene-1,4-diol C₄H₈O₂ Conjugated diol, alkene High reactivity for Diels-Alder reactions Pharmaceutical intermediates
5-Phenyl-6-heptene-1,4-diol C₁₃H₁₈O₂ 1,4-diol, alkene, phenyl substituent Aromatic hydrophobicity, stereochemical complexity Asymmetric catalysis, bioactive molecules

Key Observations :

  • Chain Length and Reactivity : The extended carbon chain in hept-6-ene-1,4-diol enhances hydrophobicity and steric effects compared to shorter diols like butane-1,4-diol, influencing solubility and reaction kinetics in polymerizations .
  • Aromatic vs.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Diols

Compound Melting Point (°C) Boiling Point (°C) Solubility in Water (g/L) LogP
Butane-1,4-diol 20 230 Miscible -0.83
2-Butene-1,4-diol 58–60 238 1000 -0.65
Hept-6-ene-1,4-diol Not reported Not reported Low (estimated) ~1.2 (calc)

Notes:

  • Hept-6-ene-1,4-diol’s lower water solubility (predicted via LogP) aligns with its hydrophobic phenyl group, contrasting with the miscibility of butane-1,4-diol .
  • Thermal stability data are lacking for hept-6-ene-1,4-diol, whereas butane-1,4-diol-based polymers degrade above 200°C .

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